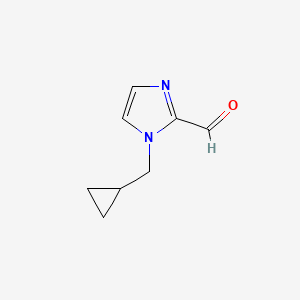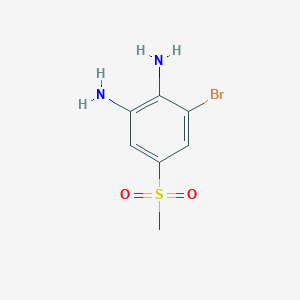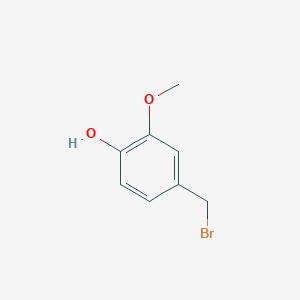![molecular formula C26H32F30N4O8S3 B12831693 Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate CAS No. 70225-20-6](/img/structure/B12831693.png)
Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate is a complex organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a pentadecafluoroheptyl group, which imparts significant hydrophobic and lipophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate typically involves multiple steps, starting with the preparation of the pentadecafluoroheptyl sulphonyl chloride. This intermediate is then reacted with trimethylamine to form the sulphonylamino derivative. The final step involves the quaternization of the amino group with a suitable alkylating agent, followed by the addition of sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulphonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its unique hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty coatings, lubricants, and water-repellent materials.
Mechanism of Action
The mechanism of action of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This disruption can lead to increased permeability and potential antimicrobial effects. The compound also interacts with proteins, potentially altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Bis[trimethyl-3-[[(nonafluorobutyl)sulphonyl]amino]propylammonium] sulphate
- Bis[trimethyl-3-[[(undecafluoropentyl)sulphonyl]amino]propylammonium] sulphate
- Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate
Uniqueness
Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate is unique due to its longer perfluorinated tail, which imparts greater hydrophobicity and lipophobicity compared to similar compounds. This makes it particularly effective in applications requiring strong water and oil repellency.
Properties
CAS No. |
70225-20-6 |
|---|---|
Molecular Formula |
C26H32F30N4O8S3 |
Molecular Weight |
1194.7 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;sulfate |
InChI |
InChI=1S/2C13H16F15N2O2S.H2O4S/c2*1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;1-5(2,3)4/h2*29H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
UUWZKXIUZHPNDP-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)



![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)






